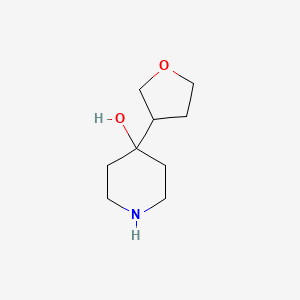

4-(Oxolan-3-yl)piperidin-4-ol

Description

Significance of Piperidine (B6355638) and Tetrahydrofuran (B95107) Scaffolds in Modern Organic Synthesis

The piperidine and tetrahydrofuran scaffolds are fundamental building blocks in the design and synthesis of a vast array of organic molecules, particularly in the realm of pharmaceuticals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov It is a core component in numerous approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties. nih.gov The piperidine moiety can influence a molecule's basicity, lipophilicity, and conformational flexibility, which are critical for effective interaction with biological targets. Its derivatives are present in more than twenty classes of pharmaceuticals, highlighting its versatility. nih.gov The development of new methods for synthesizing substituted piperidines is a significant and ongoing task in modern organic chemistry. nih.gov

The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is another crucial scaffold. Its oxygen atom can act as a hydrogen bond acceptor, a key interaction for molecular recognition at biological receptor sites. smolecule.com The incorporation of a THF moiety can enhance the solubility and metabolic stability of a parent compound. smolecule.com In drug design, the THF scaffold is often used to create stereochemically complex molecules, and its presence can be pivotal for achieving the desired biological activity. smolecule.com The combination of piperidine and THF into a single hybrid molecule, such as 4-(Oxolan-3-yl)piperidin-4-ol, offers a strategy to create novel chemical entities with potentially unique biological profiles by leveraging the distinct properties of each ring system. smolecule.comnih.gov

Overview of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. chesci.com This class of compounds is exceptionally broad and plays a central role in chemistry, biology, and pharmacology. chesci.com Many natural products, including essential vitamins (like Vitamin B1 and B2), alkaloids, and antibiotics (like penicillin), contain heterocyclic rings. researchgate.net

In advanced chemical research, heterocycles are indispensable. They form the structural core of countless pharmaceutical agents, acting on a wide range of biological targets to treat diseases. smolecule.comresearchgate.net Beyond medicine, their applications extend to materials science, where they are used in the development of conducting polymers and functional dyes, and to agrochemicals. chesci.comacs.org The unique electronic and steric properties conferred by the heteroatoms make these compounds versatile building blocks for creating complex molecular architectures with tailored functions. chesci.com The continuous exploration of new synthetic methodologies for heterocyclic compounds remains a vibrant and essential area of organic chemistry research. researchgate.net

Research Trajectories and Academic Importance of this compound within Chemical Science

While dedicated research publications on this compound are limited, its academic importance and potential research directions can be understood by examining structurally related compounds. The molecule belongs to the class of 4-hydroxy-4-substituted piperidines, which are of considerable interest in medicinal chemistry. chesci.com

Research on similar 4-hydroxypiperidine (B117109) derivatives has shown their potential as antagonists for N-methyl-D-aspartate (NMDA) receptors, which are targets for neuroprotective agents. acs.orgacs.org Furthermore, various substituted 4-hydroxypiperidines have been synthesized and screened for activities such as analgesic and antimicrobial effects. researchgate.netresearchgate.net The tertiary alcohol at the C-4 position of the piperidine ring is a key structural feature, and its stereochemistry is often crucial for biological activity. chesci.com

The presence of the oxolane (THF) group further positions this compound as a valuable synthetic intermediate. Piperidine-THF hybrids are explored as scaffolds in drug design to combine the advantageous properties of both rings. smolecule.com Therefore, the primary research trajectory for this compound is likely as a specialized building block. Chemists can utilize its functional groups—the secondary amine of the piperidine, the tertiary alcohol, and the ether oxygen of the THF ring—for further chemical modifications. This allows for the systematic construction of more complex molecules for screening in drug discovery programs or for use in materials science. Its academic importance lies in its potential to generate novel molecular diversity, enabling the exploration of new chemical space in the search for bioactive compounds.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 132372530 |

| Molecular Formula | C₉H₁₈ClNO₂ |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | This compound;hydrochloride |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 132372530.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-(oxolan-3-yl)piperidin-4-ol |

InChI |

InChI=1S/C9H17NO2/c11-9(2-4-10-5-3-9)8-1-6-12-7-8/h8,10-11H,1-7H2 |

InChI Key |

XWGZFVMZMBQNNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2(CCNCC2)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For 4-(Oxolan-3-yl)piperidin-4-ol, with a molecular formula of C9H17NO2, the expected monoisotopic mass can be calculated with high accuracy.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for polar molecules like the subject compound, which minimizes fragmentation and preserves the molecular ion. When coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap, the resulting mass spectrum would exhibit a prominent peak for the protonated molecule, [M+H]+.

The theoretical exact mass of the neutral molecule (C9H17NO2) is 171.12593 Da. Therefore, the expected m/z value for the protonated species [C9H18NO2]+ would be 172.13321. The high resolving power of the instrument allows for the differentiation of this mass from other potential elemental compositions with the same nominal mass, thus confirming the molecular formula with a high degree of confidence.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]+ | C9H18NO2+ | 172.13321 |

| [M+Na]+ | C9H17NNaO2+ | 194.11516 |

This table represents predicted data based on the molecular formula. Actual experimental values would be compared to these to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structural details of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete assignment of all proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the this compound molecule.

The ¹H NMR spectrum of this compound would provide information on the chemical environment, multiplicity, and integration of all non-exchangeable protons. The piperidine (B6355638) and oxolane ring protons would appear as complex multiplets in the aliphatic region. The hydroxyl (-OH) and amine (-NH) protons would present as broad singlets, and their chemical shifts could be concentration and solvent dependent.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom C4 of the piperidine ring, being a quaternary carbon bonded to two oxygen atoms, would be expected to resonate at a lower field (higher ppm) compared to the other aliphatic carbons.

To definitively assign these signals, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be crucial for tracing the connectivity of protons within the piperidine and oxolane rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for connecting the different fragments of the molecule, for instance, establishing the connectivity between the oxolane and piperidine rings through the C3-C4' bond.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity |

| Piperidine C2/C6 | ~45 | ~2.8-3.0 | m |

| Piperidine C3/C5 | ~35 | ~1.5-1.7 | m |

| Piperidine C4 | ~70 | - | - |

| Oxolane C2' | ~68 | ~3.7-3.9 | m |

| Oxolane C3' | ~40 | ~2.0-2.2 | m |

| Oxolane C4' | ~30 | ~1.8-2.0 | m |

| Oxolane C5' | ~67 | ~3.6-3.8 | m |

| -OH | - | variable | br s |

| -NH | - | variable | br s |

Note: This table presents hypothetical data. Actual chemical shifts would be determined from experimental spectra.

The piperidine ring in this compound can exist in a chair conformation, which can undergo ring inversion. The substituents on the piperidine ring can adopt either axial or equatorial positions. The relative stereochemistry and the preferred conformation can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY, which show through-space correlations between protons that are close to each other.

Dynamic NMR studies, involving recording NMR spectra at different temperatures, could provide insights into the energetics of conformational exchange processes, such as the ring flipping of the piperidine ring.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for determining the absolute and relative stereochemistry of chiral centers. For this compound, which has a chiral center at C3' of the oxolane ring and potentially at C4 of the piperidine ring depending on the synthetic route, X-ray crystallography would be invaluable.

A successful single-crystal X-ray diffraction experiment would yield a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the piperidine and oxolane rings in the solid state, including the puckering of the rings and the orientation of the substituents. The crystal packing would show how the individual molecules arrange themselves in the crystal lattice.

The crystal structure would also elucidate the network of intermolecular interactions that stabilize the crystal lattice. In the case of this compound, the hydroxyl and amine groups are capable of forming strong hydrogen bonds. The analysis of the crystal structure would detail the hydrogen bonding network, including donor-acceptor distances and angles, which are crucial for understanding the physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to their structure. While no specific experimental IR or Raman spectra for this compound are publicly available in the literature, the expected characteristic vibrational frequencies can be predicted based on the analysis of its constituent functional moieties: the piperidine ring, the oxolane ring, and the hydroxyl group.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a fingerprint of the molecule's functional groups. For this compound, the following characteristic absorption bands are anticipated:

O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.

N-H Stretching: The piperidine ring contains a secondary amine, which will exhibit a moderate absorption band in the 3500-3300 cm⁻¹ region corresponding to the N-H stretching vibration. proquest.com

C-H Stretching: Aliphatic C-H stretching vibrations from both the piperidine and oxolane rings are expected to appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the tertiary alcohol on the piperidine ring and the ether linkage within the oxolane ring will likely result in strong absorptions in the 1260-1000 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring typically appears in the 1250-1020 cm⁻¹ region. scialert.net

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in both rings are expected in the 1485-1445 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

An illustrative data table of the expected IR absorption frequencies for the key functional groups in this compound is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Secondary Amine (-NH-) | N-H Stretch | 3500 - 3300 | Moderate |

| Alkane C-H | C-H Stretch | 3000 - 2850 | Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

| Tertiary Alcohol (C-OH) | C-O Stretch | 1200 - 1100 | Strong |

| Secondary Amine (C-N) | C-N Stretch | 1250 - 1020 | Moderate to Weak |

| Methylene (CH₂) | Scissoring | 1485 - 1445 | Moderate |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the carbon backbone of the piperidine and oxolane rings. Key expected Raman shifts would include:

C-C Stretching: The stretching vibrations of the C-C bonds within the saturated ring systems would give rise to signals in the 1200-800 cm⁻¹ region.

Ring Breathing Modes: The symmetric expansion and contraction of the piperidine and oxolane rings would produce characteristic, often strong, Raman bands at lower frequencies.

C-H Bending: Various C-H bending modes would also be observable, providing further structural information.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity

The presence of multiple stereocenters in this compound necessitates the use of chiroptical techniques to determine its stereochemical purity and assign the absolute configuration of its enantiomers. vliz.be These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of enantiomers will produce a CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths, which are characteristic of the molecule's three-dimensional structure.

While experimental CD data for this compound is not available, studies on similar chiral piperidine derivatives have demonstrated the utility of CD spectroscopy in assigning absolute configurations. proquest.commdpi.comrsc.org For instance, the sign of the Cotton effect associated with the n→σ* transition of the nitrogen lone pair in the piperidine ring can be correlated with the absolute configuration and the axial or equatorial orientation of substituents. proquest.com The synthesis of individual enantiomers of this compound and the subsequent measurement of their CD spectra, in conjunction with theoretical calculations (e.g., time-dependent density functional theory), would be a definitive method for establishing their absolute configurations. scialert.netresearchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy:

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. ugr.es The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when a chromophore is present near the stereocenter. vliz.be For this compound, which lacks a strong chromophore in the accessible UV-Vis region, the ORD curve would likely exhibit a plain curve, where the optical rotation continuously increases or decreases with shorter wavelengths. While less informative than a spectrum with distinct Cotton effects, ORD can still be a valuable tool for quality control and for confirming the presence of a single enantiomer. google.com

The stereochemical purity of a sample of this compound can be assessed by comparing its measured specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) to the value reported for the pure enantiomer. A hypothetical table illustrating such a comparison is shown below.

| Sample | Measured Specific Rotation [α]D | Enantiomeric Excess (ee %) |

| Pure (R)-enantiomer | +X° | 100% |

| Pure (S)-enantiomer | -X° | 100% |

| Sample A | +0.8X° | 80% (R) |

| Sample B | -0.5X° | 50% (S) |

| Racemic Mixture | 0° | 0% |

Chemical Reactivity and Transformation Studies of 4 Oxolan 3 Yl Piperidin 4 Ol

Selective Functional Group Interconversions on the Piperidine (B6355638) Ring

The piperidine ring in 4-(Oxolan-3-yl)piperidin-4-ol possesses two primary sites for functionalization: the tertiary hydroxyl group at the C4 position and the secondary amine at the N1 position. The interplay between the reactivity of these two groups is a key consideration in synthetic design.

The tertiary hydroxyl group can be a target for various transformations, although its sterically hindered nature can influence reactivity compared to primary or secondary alcohols.

Oxidation: The oxidation of the tertiary alcohol at C4 to a ketone is a challenging transformation that cannot be achieved through standard oxidation methods that require an adjacent proton. However, under forcing conditions or through radical-based mechanisms, cleavage of the C-C bond adjacent to the alcohol could potentially occur. More commonly, the adjacent piperidine nitrogen can influence oxidative pathways.

Etherification: Etherification of the tertiary hydroxyl group can be accomplished under specific conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. The choice of base is critical to avoid elimination side reactions. Alternatively, acid-catalyzed etherification with an alcohol could be explored, though this may also promote dehydration. A patented process for a related 4-piperidone (B1582916) derivative involves the reaction with trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid to form a ketal, which is a type of ether derivative.

Esterification: Esterification of the tertiary alcohol can be achieved by reaction with acylating agents such as acid chlorides or anhydrides. ebsco.com These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. The reactivity can be enhanced by using more reactive acylating agents.

| Transformation | Reagent(s) | Typical Conditions | Potential Product |

| Etherification | NaH, Alkyl Halide (e.g., CH₃I) | Anhydrous THF, 0 °C to RT | 4-methoxy-4-(oxolan-3-yl)piperidine |

| Esterification | Acetyl Chloride, Triethylamine | Dichloromethane (B109758), 0 °C to RT | 4-(Oxolan-3-yl)piperidin-4-yl acetate |

Illustrative table of potential derivatizations of the hydroxyl group.

The secondary amine of the piperidine ring is a nucleophilic center and readily undergoes a variety of transformations.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates. researchgate.netresearchgate.net These reactions are typically carried out in the presence of a base, like potassium carbonate or Huenig's base (N,N-diisopropylethylamine), to scavenge the acid produced during the reaction. researchgate.netresearchgate.net The choice of solvent can range from polar aprotic solvents like DMF or acetonitrile (B52724) to solvent-free mechanochemical conditions. beilstein-journals.org A general method for N-alkylation involves reacting the secondary amine with an alkyl halide in acetonitrile in the presence of Huenig's base. researchgate.net Another approach utilizes a copper-catalyzed metallaphotoredox platform for the N-alkylation with alkyl bromides at room temperature. nih.gov

N-Acylation: N-acylation is readily achieved by treating the piperidine with acylating agents like acid chlorides or anhydrides. ebsco.combeilstein-journals.org These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. The resulting amides are generally stable compounds.

Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones to form tertiary amines. scielo.org.mxkanto.co.jp This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. google.com Iridium catalysts with a hydrogen source like formic acid have also been shown to be effective for the reductive amination of carbonyl compounds. kanto.co.jp

| Transformation | Reagent(s) | Typical Conditions | Potential Product |

| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃ | Acetonitrile, Reflux | 1-Benzyl-4-(oxolan-3-yl)piperidin-4-ol |

| N-Acylation | Benzoyl chloride, Pyridine | Dichloromethane, 0 °C to RT | (4-hydroxy-4-(oxolan-3-yl)piperidin-1-yl)(phenyl)methanone |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane, RT | 1-Isopropyl-4-(oxolan-3-yl)piperidin-4-ol |

Illustrative table of potential transformations of the piperidine nitrogen.

Reactions Involving the Oxolane Ring System

The tetrahydrofuran (B95107) (oxolane) ring is generally stable but can undergo specific reactions under certain conditions.

Ring-Opening: The tetrahydrofuran ring can be opened under strongly acidic or basic conditions, though this typically requires harsh conditions. smolecule.com More sophisticated methods involving photoredox catalysis have been developed for the ring-opening of N-alkyl substituted pyrrolidines and piperidines, and similar principles could potentially be applied to the oxolane ring. researchgate.net The presence of substituents on the ring can influence the regioselectivity of the cleavage.

Ring-Expansion: Ring expansion of tetrahydrofuran derivatives to tetrahydropyrans has been reported. For example, a tetra-substituted tetrahydrofuran with an iodomethyl group can undergo a hydride or H₂-mediated ring-expansion. researchgate.netacs.org Photochemical methods have also been developed for the ring expansion of smaller oxetane (B1205548) rings to tetrahydrofurans, which could potentially be adapted for tetrahydrofuran ring expansion. researchgate.netrsc.org

Direct functionalization of the C-H bonds of the tetrahydrofuran ring is a modern synthetic challenge. rsc.org Palladium-catalyzed direct C-H arylation has been demonstrated for the C5 position of a 1-(tetrahydrofuran-2-yl) derivative, suggesting that similar strategies might be applicable to the oxolane ring in the target molecule. researchgate.net The positions adjacent to the ring oxygen (C2 and C5) are generally more activated towards radical or organometallic-mediated functionalization.

Regioselectivity and Chemoselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selectivity.

Regioselectivity: In reactions involving the piperidine ring, the nitrogen is generally more nucleophilic than the tertiary alcohol. Therefore, in reactions with electrophiles like alkyl halides or acyl chlorides, N-functionalization is typically favored over O-functionalization, especially under basic or neutral conditions. nih.gov To achieve O-alkylation or O-acylation, the nitrogen atom may need to be protected with a suitable protecting group.

Chemoselectivity: When performing reactions on the oxolane ring, the reactivity of the piperidine moiety must be considered. For example, in a direct C-H functionalization of the tetrahydrofuran ring using a palladium catalyst, the piperidine nitrogen could potentially coordinate to the metal center, influencing the reaction's outcome. Conversely, when targeting the piperidine nitrogen, the conditions should be mild enough to avoid unintended reactions of the oxolane ring or the tertiary alcohol. For instance, chemoselective hydrogenation of a pyridine ring to a piperidine can be achieved in the presence of other reducible functional groups using specific catalysts like ruthenium(III) chloride hydrate. thieme-connect.de

The selective transformation of this compound relies on the subtle differences in the reactivity of its functional groups and the careful selection of reagents and reaction conditions to favor one transformation over others.

Mechanistic Investigations of Key Chemical Transformations

Elucidation of Reaction Pathways and Identification of Transient Intermediates

Currently, there is a lack of specific published research that elucidates the reaction pathways or identifies transient intermediates for chemical transformations involving this compound. General principles of organic chemistry suggest that reactions involving this compound would likely center around the reactivity of the tertiary alcohol on the piperidine ring and the secondary amine of the piperidine. Potential transformations could include:

N-Alkylation or N-Acylation: The secondary amine of the piperidine ring is a nucleophilic site and would be expected to readily undergo reactions with electrophiles such as alkyl halides or acyl chlorides.

O-Alkylation or O-Acylation: The tertiary hydroxyl group could be functionalized, for instance, through etherification or esterification reactions, although these may require specific catalysts due to steric hindrance.

Dehydration: Under acidic conditions, the tertiary alcohol could undergo elimination to form an alkene.

Oxidation: The secondary amine could be oxidized, and the tetrahydrofuran ring might also be susceptible to oxidation under harsh conditions.

However, without experimental data, any proposed pathway or intermediate remains speculative. Detailed mechanistic studies, often employing techniques like spectroscopy (NMR, IR), mass spectrometry, and computational modeling, are necessary to confirm these hypotheses.

Kinetic Studies and Determination of Reaction Rate Laws

Similarly, there is no available information on the kinetic studies or the determination of reaction rate laws for transformations of this compound. To establish a rate law for a reaction involving this compound, a series of experiments would need to be conducted where the concentration of each reactant is systematically varied while monitoring the reaction rate. libguides.comlibretexts.orglibretexts.org This would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant, k. libguides.comlibretexts.orgyoutube.com

A hypothetical rate law for a reaction of this compound (A) with another reactant (B) would take the general form:

Rate = k[A]m[B]n

Table of Hypothetical Kinetic Data

The following table illustrates the type of data that would be necessary to collect from experiments to determine the rate law for a hypothetical reaction of this compound.

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

From this hypothetical data, one could deduce the reaction orders and calculate the rate constant. However, it must be emphasized that this table is purely illustrative, and no such experimental data for this compound has been found in the public domain.

Stereochemical Aspects in the Synthesis and Reactions of 4 Oxolan 3 Yl Piperidin 4 Ol

Theoretical Analysis of Stereoisomerism and Diastereomeric Relationships

The structure of 4-(Oxolan-3-yl)piperidin-4-ol contains two stereogenic centers: the C4 carbon of the piperidine (B6355638) ring and the C3 carbon of the oxolane ring. This gives rise to a possibility of 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair is diastereomeric.

The four possible stereoisomers are:

(4R, 3'R)-4-(Oxolan-3-yl)piperidin-4-ol

(4S, 3'S)-4-(Oxolan-3-yl)piperidin-4-ol

(4R, 3'S)-4-(Oxolan-3-yl)piperidin-4-ol

(4S, 3'R)-4-(Oxolan-3-yl)piperidin-4-ol

The (4R, 3'R) and (4S, 3'S) isomers are enantiomers of each other, as are the (4R, 3'S) and (4S, 3'R) isomers. The relationship between, for example, the (4R, 3'R) isomer and the (4R, 3'S) isomer is diastereomeric. The relative orientation of the substituents on the two rings (cis or trans) would be a key feature defining the diastereomers.

Postulated Enantioselective Synthesis Approaches

Given the absence of specific literature, the enantioselective synthesis of this compound can be hypothesized based on established methodologies for constructing chiral piperidines and tetrahydrofurans. nih.govnih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

A common strategy for controlling stereochemistry involves the use of a chiral auxiliary. ru.nl In a hypothetical synthesis, a chiral auxiliary could be attached to the piperidine nitrogen. This auxiliary would direct the stereoselective addition of an oxolane-3-yl nucleophile to the C4-carbonyl of a suitable piperidone precursor. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The choice of chiral auxiliary is critical for achieving high diastereoselectivity in the key bond-forming step. ru.nl

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis represents a highly efficient method for generating chiral compounds. nih.govmdpi.com For the synthesis of this compound, several catalytic approaches could be envisioned:

Asymmetric Hydrogenation: A prochiral enamine precursor, such as a tetrahydropyridine (B1245486) derivative, could be subjected to asymmetric hydrogenation using a chiral metal catalyst (e.g., Rhodium, Iridium, or Ruthenium based) to establish the stereocenter on the piperidine ring. nih.govmdpi.com

Catalytic Asymmetric Addition: The addition of an organometallic oxolane-3-yl reagent to a 4-piperidone (B1582916) could be catalyzed by a chiral ligand-metal complex. This would directly set the stereochemistry at the C4 position.

Resolution Techniques for Racemic Mixtures

If a racemic mixture of this compound is synthesized, it could be separated into its constituent enantiomers through resolution. google.com This can be achieved by:

Diastereomeric Salt Formation: Reacting the racemic piperidinol with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives, would form diastereomeric salts. google.comgoogle.com These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net

Hypothetical Diastereoselective Control in Ring Formation and Subsequent Reactions

Achieving diastereoselective control would be crucial in any synthesis of this compound. nih.govrsc.org The relative stereochemistry between the C4 hydroxyl group and the C3' position of the oxolane ring would need to be controlled. This could be approached by:

Substrate-Controlled Diastereoselection: If one of the chiral centers is already in place (e.g., using an enantiopure oxolane-containing building block), it can direct the stereochemical outcome of the subsequent reaction to form the second stereocenter.

Reagent-Controlled Diastereoselection: The choice of reagents and reaction conditions can influence the diastereomeric ratio. For instance, in the reduction of a ketone precursor, bulky reducing agents often lead to different diastereoselectivity compared to smaller reagents. acs.org

Theoretical Studies on Stereochemical Stability and Epimerization Pathways

The stereochemical stability of this compound would be an important consideration. Epimerization, the change in configuration at one stereocenter, could potentially occur under certain conditions. escholarship.org

Epimerization at C4: The piperidin-4-ol stereocenter could be susceptible to epimerization, particularly under acidic or basic conditions, through a retro-addition/addition sequence if a ketone intermediate can be formed.

Epimerization at C3' of the Oxolane Ring: The stereocenter on the tetrahydrofuran (B95107) ring is generally more stable and less prone to epimerization under typical reaction conditions.

Studies on related piperidine systems have shown that photocatalytic methods can be employed for the epimerization of less stable diastereomers to their more thermodynamically stable counterparts. escholarship.org Such studies would be valuable for understanding the relative stabilities of the different diastereomers of this compound.

Chromatographic and Spectroscopic Methods for Enantiomeric Excess Determination

The separation and quantification of the stereoisomers of this compound rely on creating a chiral environment that allows for differentiation between the enantiomers. This is typically achieved through chiral chromatography or by using chiral auxiliaries in spectroscopic measurements.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for separating enantiomers. nih.gov The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gov

While specific application notes for this compound are not widely published, methods for structurally similar compounds provide a strong basis for method development. For instance, the resolution of racemic 1,3-dimethyl-4-phenylpiperidines has been successfully achieved on cellulose-based Chiralcel OD and Chiralcel OJ columns. nih.gov Similarly, chiral resolution of other piperidine derivatives has been accomplished using Chiralpak IA or IB columns, often with a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is common to improve peak shape and resolution for basic compounds like piperidines.

Supercritical Fluid Chromatography (SFC) is another valuable technique for chiral separations, often providing faster analysis times and using more environmentally benign mobile phases (typically compressed CO2 with a co-solvent like methanol). Chiral columns like Chiralcel OJ-H have been used for the separation of piperidine-containing compounds under SFC conditions.

Table 1: Representative HPLC and SFC Methods for Chiral Separation of Piperidine Derivatives The following data is based on methods developed for structurally analogous piperidine compounds and serves as a guide for the analysis of this compound.

| Analytical Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Compound Type |

|---|---|---|---|---|---|

| HPLC | Chiralcel OD | Hexane/Isopropanol (90:10) | 1.0 | UV (254 nm) | Phenyl-substituted piperidine |

| HPLC | Chiralpak IA | Hexane/IPA (70:30) | 1.0 | UV (230 nm) | Indole-pyrazole piperidine derivative |

Spectroscopic techniques can also determine enantiomeric excess, typically by converting the enantiomeric mixture into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for this purpose. brussels-scientific.com In the presence of a chiral auxiliary, the corresponding enantiomers of this compound would form diastereomeric complexes or derivatives. These diastereomers are chemically non-equivalent and will exhibit distinct signals (different chemical shifts) in the NMR spectrum (¹H, ¹³C, or other relevant nuclei like ³¹P or ¹⁹F if a suitable CDA is used). scispace.com The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer.

For alcohols and amines, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, or phosphorus-based CDAs. brussels-scientific.comscispace.com Chiral solvating agents, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), can also be used to induce chemical shift differences between enantiomers through the formation of transient diastereomeric complexes.

Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers have mirror-image CD spectra. While CD spectroscopy is excellent for determining the absolute configuration of a pure enantiomer (by comparing the experimental spectrum to a predicted one), it is less commonly used for the routine determination of enantiomeric excess in mixtures. However, the magnitude of the CD signal at a specific wavelength is proportional to the concentration of the enantiomer, which can be used for ee determination if a calibration curve is prepared. For complex molecules like 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, CD has been used to assign the absolute configuration by comparing spectra to known compounds. chromatographyonline.com

Table 2: Spectroscopic Methods for Enantiomeric Excess Determination These are general methods applicable to chiral alcohols and amines like this compound.

| Spectroscopic Method | Chiral Auxiliary Type | Principle | Information Obtained |

|---|---|---|---|

| NMR Spectroscopy | Chiral Derivatizing Agent (e.g., Mosher's acid) | Covalent bond formation to create diastereomers with distinct NMR signals. | Enantiomeric ratio from signal integration. |

| NMR Spectroscopy | Chiral Solvating Agent (e.g., BINOL) | Formation of transient, non-covalent diastereomeric complexes with distinct NMR signals. | Enantiomeric ratio from signal integration. |

The selection of the most appropriate method for determining the enantiomeric excess of this compound would depend on factors such as the availability of instrumentation, the required accuracy and precision, and the stage of research or development. For routine analysis and high accuracy, chiral HPLC and SFC are generally the methods of choice.

Computational Chemistry and Theoretical Studies of 4 Oxolan 3 Yl Piperidin 4 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of a molecule's behavior and properties in a simulated environment. For a flexible molecule like 4-(oxolan-3-yl)piperidin-4-ol, which contains two interconnected ring systems, conformational analysis is crucial for understanding its biological activity and physical properties.

The first step in analyzing this compound involves finding its most stable three-dimensional arrangement, known as the global minimum energy conformation. This is achieved through energy minimization, a process where the potential energy of the molecule is calculated and systematically lowered by adjusting the positions of its atoms.

To explore the vast conformational space of this molecule, various search algorithms are employed. These can include:

Systematic Searches: This method involves rotating bonds by discrete increments to generate all possible conformations. While thorough, it can be computationally expensive for a molecule with multiple rotatable bonds.

Stochastic/Random Searches: Methods like Monte Carlo simulations randomly alter the molecule's geometry and accept new conformations based on their energy, allowing for a broad exploration of the conformational landscape.

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and bonds over time, providing insight into the dynamic behavior of the molecule and its accessible conformations at a given temperature.

For this compound, these algorithms would explore the various chair and boat conformations of the piperidine (B6355638) ring, the envelope and twist conformations of the oxolane ring, and the relative orientation of the two rings.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and accurate description of a molecule's electronic structure and properties compared to classical molecular mechanics.

DFT calculations would be used to investigate the electron distribution within this compound. Key insights from such studies would include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. nih.gov

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge across the molecule. An electrostatic potential map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability.

A hypothetical DFT study on this compound would likely show a high electron density around the oxygen and nitrogen atoms, identifying them as key sites for interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures overall polarity of the molecule |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum and confirming the molecule's structure and conformation.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) and Raman spectrum. dntb.gov.ua This allows for the assignment of specific vibrational modes to functional groups, such as the O-H stretch of the hydroxyl group and the N-H stretch of the piperidine ring.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | ~3400 |

| N-H | Stretching | ~3350 |

| C-O-C (Oxolane) | Asymmetric Stretch | ~1100 |

| C-N (Piperidine) | Stretching | ~1150 |

Note: These are typical frequency ranges and would be precisely calculated in a computational study.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are powerful tools for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its metabolism. By mapping the potential energy surface of a reaction, chemists can:

Identify Transition States: These are the high-energy structures that connect reactants to products. Calculating the structure and energy of the transition state is key to determining the reaction's activation energy and, therefore, its rate.

Visualize Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) method can be used to trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Evaluate Mechanistic Possibilities: When multiple reaction pathways are plausible, computational chemistry can be used to calculate the energy barriers for each, allowing for a prediction of the most likely mechanism.

For instance, the synthesis of this compound could be modeled to understand the stereochemical outcome of the reaction, or its potential oxidation could be studied to predict likely metabolites.

Solvation Effects on Reaction Energetics and Pathways

Reactions are typically carried out in a solvent, which can have a profound impact on reaction energetics and mechanisms. Computational models can account for these effects through various solvation models. For a polar molecule like this compound, which contains hydrogen bond donors (OH) and acceptors (N, O), solvation is particularly important.

There are two primary approaches to modeling solvation:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally efficient and can provide a good first approximation of bulk solvent effects on the stability of reactants, products, and transition states.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach, often combined with molecular dynamics (MD) or Monte Carlo simulations, can capture specific solute-solvent interactions like hydrogen bonding. researchgate.netresearchgate.net While more computationally demanding, it provides a more detailed and accurate picture of the solvation shell around the molecule. researchgate.net

For the dehydration of this compound, a polar protic solvent would be expected to stabilize the charged transition state and carbocation intermediate, thereby lowering the energy barrier compared to the gas phase or a nonpolar solvent. Computational studies can quantify this stabilization, offering predictions that can guide the choice of experimental reaction conditions.

Table 2: Illustrative Solvation Effects on a Reaction Energy Barrier Note: These values are hypothetical and illustrate the trend of how solvent polarity can influence the calculated activation energy of a reaction involving charged intermediates.

| Solvation Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.0 |

| Toluene (PCM) | 2.4 | 21.8 |

| Ethanol (PCM) | 25 | 17.5 |

| Water (PCM) | 78 | 15.9 |

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property, such as a reaction rate constant.

For chemical transformations involving derivatives of this compound, a QSRR study could be developed to predict reactivity based on substituent effects. A library of analogous compounds could be created by modifying the piperidine or oxolane rings. For each analog, various descriptors would be calculated:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

By correlating these descriptors with experimentally determined reaction rates (e.g., for acylation of the hydroxyl group), a predictive QSRR model can be established. Such models are valuable for optimizing reaction conditions and for the rational design of new derivatives with desired reactivity profiles. nih.gov For instance, a QSRR model for piperidine derivatives might use 2D and 3D autocorrelation descriptors to build a multiple linear regression (MLR) model that predicts a biological or chemical outcome. nih.gov

Table 3: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial charge on N-atom | Nucleophilicity/basicity of the piperidine nitrogen |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Steric | Molecular Volume | Overall size and steric hindrance around the reactive site |

| Topological | Wiener Index | Molecular branching and compactness |

Development and Application of Computational Tools for Heterocyclic Chemistry

The study of heterocyclic compounds like this compound relies on a sophisticated suite of computational tools and methods. researchgate.net The development of more accurate and efficient algorithms is an ongoing area of research that directly benefits the study of complex molecules.

Key computational tools and their applications include:

Quantum Mechanics (QM): Methods like DFT and ab initio calculations are used to study electronic structure, reaction mechanisms, and spectroscopic properties. nih.gov Software packages like Gaussian, ORCA, and Spartan are standard tools for these calculations.

Molecular Mechanics (MM): This approach uses classical physics to model molecular behavior. It is much faster than QM and is suitable for conformational analysis of large molecules and for molecular dynamics simulations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insight into conformational flexibility, solvent organization, and the dynamic behavior of molecular interactions. nih.gov These simulations are crucial for understanding how molecules like this compound behave in a realistic, dynamic environment.

Docking and Pharmacophore Modeling: In medicinal chemistry, these tools are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. nih.govnih.gov For a piperidine-containing scaffold, these methods can help in designing new derivatives with potential biological activity. researchgate.net

The continuous improvement of these computational tools, including better basis sets, more accurate density functionals, and advanced algorithms for sampling conformational space, enables researchers to tackle increasingly complex problems in heterocyclic chemistry with greater predictive power. acs.org

Advanced Synthetic Applications As a Chemical Building Block

Utility in the Construction of Complex Polycyclic Heterocyclic Systems

The inherent structural rigidity and three-dimensional nature of the spiro[piperidine-4,3'-oxolane] core make 4-(Oxolan-3-yl)piperidin-4-ol an attractive starting material for the synthesis of complex polycyclic heterocyclic systems. The presence of a secondary amine, a tertiary alcohol, and an ether linkage provides multiple reaction sites for further chemical modifications.

Scaffold Derivatization and Library Generation for Chemical Exploration

The this compound scaffold is well-suited for the generation of chemical libraries for drug discovery and chemical biology. The secondary amine of the piperidine (B6355638) ring can be readily functionalized through various reactions such as N-alkylation, N-acylation, and reductive amination to introduce a wide range of substituents. nih.govmdpi.com These modifications can significantly alter the physicochemical properties and biological activities of the resulting molecules.

For instance, the piperidine nitrogen can be reacted with a diverse set of electrophiles, including alkyl halides, acyl chlorides, and isocyanates, to create a library of N-substituted derivatives. This approach is commonly employed in medicinal chemistry to explore the structure-activity relationships (SAR) of a particular scaffold. The generation of such libraries allows for the rapid identification of compounds with desired biological profiles. mdpi.com

| Reaction Type | Reagent Class | Potential Functional Groups Introduced | Reference |

| N-Alkylation | Alkyl halides, Mesylates, Tosylates | Alkyl, Benzyl (B1604629), Allyl groups | nih.gov |

| N-Acylation | Acyl chlorides, Carboxylic acids (with coupling agents) | Amides, Carbamates | nih.govmdpi.com |

| Reductive Amination | Aldehydes, Ketones (with reducing agents) | Substituted aminoethyl groups | nih.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

This table illustrates potential derivatization reactions based on the general reactivity of piperidine scaffolds.

Integration into Multi-Step Syntheses of Advanced Chemical Structures

The this compound building block can be strategically incorporated into multi-step syntheses to access advanced and complex chemical architectures. Its spirocyclic nature can serve as a key structural element in the total synthesis of natural products or complex drug molecules. While direct examples for this specific compound are not prevalent in the literature, the use of similar spiropiperidine scaffolds is well-documented. For example, spiro[indoline-3,4'-piperidine] (B44651) derivatives have been synthesized through reductive cyclization of piperidine precursors.

A plausible synthetic route towards a complex polycyclic system could involve the initial functionalization of the piperidine nitrogen of this compound, followed by reactions involving the hydroxyl group. For instance, the hydroxyl group could be used to initiate a ring-closing reaction with a suitably placed functional group on the N-substituent, leading to the formation of an additional ring system. The oxolane ring itself can also be a site for modification, although it is generally more stable.

Preparation of Precursors for Material Science Applications

The unique structural and functional group characteristics of this compound suggest its potential as a precursor for the synthesis of novel materials. The presence of both a hydroxyl group and a secondary amine allows for its incorporation into polymeric structures through condensation polymerization.

For example, it could potentially react with di- or poly-functional carboxylic acids or their derivatives to form polyesters or polyamides. The spirocyclic nature of the monomer would introduce rigidity and a defined three-dimensional structure into the polymer backbone, which could influence the material's thermal and mechanical properties. While specific research on this compound in material science is limited, the use of heterocyclic building blocks in the development of advanced materials is a growing field. und.edu

| Polymer Type | Co-monomer | Potential Linkage |

| Polyester | Diacyl chloride, Diacid | Ester |

| Polyamide | Diacyl chloride, Diacid | Amide |

| Polyurethane | Diisocyanate | Urethane |

This table outlines potential polymerization reactions involving this compound.

Contributions to the Development of Novel Methodological Organic Chemistry

The development of new synthetic methods is a cornerstone of organic chemistry. While this compound has not been the direct subject of extensive methodological studies, its structure lends itself to the exploration of novel chemical transformations. For instance, the development of stereoselective methods for the synthesis of substituted spiropiperidines is an active area of research. nih.gov

The synthesis of the this compound scaffold itself can drive the development of new synthetic strategies. One plausible approach involves the reaction of a suitable oxolane-containing nucleophile with a piperidone derivative. Methodologies for carbon-carbon bond formation, such as the Sonogashira cross-coupling, have been extensively used to create complex molecular architectures and could be adapted for the synthesis of derivatives of this scaffold. mdpi.comorganic-chemistry.org

Furthermore, the unique steric and electronic environment of the tertiary alcohol at the spiro-center could be exploited in the development of novel rearrangement or fragmentation reactions, leading to the formation of new and interesting molecular frameworks. The study of such reactions contributes to the broader understanding of chemical reactivity and expands the toolbox of synthetic organic chemists.

Future Directions and Emerging Research Avenues in the Chemistry of 4 Oxolan 3 Yl Piperidin 4 Ol

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is a major driver for innovation in synthetic methodologies. For 4-(Oxolan-3-yl)piperidin-4-ol and its analogues, future research will likely prioritize the development of more sustainable and environmentally friendly synthetic pathways. Current multi-step syntheses of highly functionalized piperidines can be resource-intensive. semanticscholar.org

Future strategies will focus on:

Green Solvents and Catalysts: Research is moving towards the use of water as a solvent and non-toxic, earth-abundant metal catalysts, such as iron, to replace more hazardous reagents and precious metal catalysts like palladium or rhodium. semanticscholar.orgnih.gov Iron-catalyzed reactions, for example, have been shown to be effective for the eco-friendly synthesis of substituted piperidines. acs.orgorganic-chemistry.org

Atom Economy: The development of one-pot multicomponent reactions (MCRs) is a key goal. semanticscholar.org MCRs enhance atom economy by combining multiple reactants in a single operation to form complex products, minimizing waste and simplifying purification processes. aablocks.com

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

While the core structure of this compound is established, exploring its full reactive potential remains a fertile ground for discovery. The interplay between the tertiary alcohol, the piperidine (B6355638) nitrogen, and the oxolane ether offers opportunities for novel chemical transformations.

Emerging research will likely investigate:

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the piperidine and oxolane rings would provide a more efficient way to create a diverse range of analogues without the need for pre-functionalized starting materials.

Novel Cyclization Cascades: Designing reactions that leverage the existing functional groups to initiate radical or transition-metal-catalyzed cyclizations could lead to complex, polycyclic structures with unique three-dimensional shapes. nih.gov For instance, radical-mediated amine cyclization has been used to produce various piperidines. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce selective opening or rearrangement of the oxolane or piperidine rings could unlock access to entirely new classes of heterocyclic compounds.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing pharmaceutical manufacturing by offering superior control, safety, and scalability compared to traditional batch processes. organic-chemistry.orgacs.org The synthesis of this compound and its derivatives is well-suited for this technology.

Key advantages for future application include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, enabling the safe use of highly reactive intermediates and exothermic reactions. organic-chemistry.org

Scalability and Efficiency: Scaling up production in a flow system is a matter of running the reactor for a longer duration or using parallel reactor lines, which is often more efficient than using larger batch reactors. acs.orgresearchgate.net Studies have shown that flow processes can offer rapid and scalable access to enantioenriched substituted piperidines. acs.org

Automation and Library Synthesis: Integrating flow reactors with automated platforms can facilitate the rapid synthesis of large libraries of analogues for high-throughput screening in drug discovery programs. This has been successfully applied to the synthesis of various piperidine derivatives. researchgate.netacs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time or "numbering-up" |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved heat and mass transfer, smaller reaction volumes enhance safety organic-chemistry.org |

| Reaction Control | Less precise control over temperature and mixing | Precise control of temperature, pressure, and residence time organic-chemistry.org |

| Yield & Selectivity | Can be lower due to side reactions and decomposition | Often higher yields and improved diastereoselectivity organic-chemistry.orgacs.org |

| Reaction Time | Often hours to days | Can be reduced to minutes organic-chemistry.org |

Application of Advanced In-situ Analytical Techniques for Reaction Monitoring

To optimize complex synthetic routes, a deep understanding of reaction mechanisms and kinetics is essential. Process Analytical Technology (PAT), particularly the use of in-situ spectroscopic techniques, is becoming indispensable for real-time reaction monitoring. mdpi.com

Future research on the synthesis of this compound will benefit from:

Real-time Kinetic Analysis: Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR), such as ReactIR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling. mdpi.comacs.orgnih.gov This data allows for rapid optimization of reaction conditions.

Mechanistic Elucidation: By identifying and tracking transient intermediates, these analytical tools help to elucidate complex reaction mechanisms. mdpi.comacs.org For example, in-situ IR has been used to understand the lithiation of N-Boc piperidines, revealing critical information about conformational isomers that affect reactivity. acs.org

Quality by Design (QbD): Integrating PAT into the synthesis process is a cornerstone of the QbD framework, ensuring process robustness and consistent product quality, which is critical for pharmaceutical manufacturing. mdpi.com

Computational Design and Predictive Synthesis of Novel Derivatives and Analogues

In silico methods are increasingly used to guide the design of new molecules with desired biological activities and pharmacokinetic profiles, saving significant time and resources in the drug discovery process. clinmedkaz.org

For this compound, computational approaches will be vital for:

Target Identification and Virtual Screening: Tools like SwissTargetPrediction can predict the most likely protein targets for a given molecule, while docking studies can model the binding interactions of novel analogues within the active site of a target enzyme or receptor. clinmedkaz.orgnih.gov

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of virtual compounds before they are synthesized. nih.govresearchgate.net This allows chemists to prioritize the synthesis of candidates with more drug-like properties.

Predictive Synthesis: As computational power and algorithms improve, the future may hold the ability to more accurately predict the outcomes of unknown reactions, helping chemists to design the most efficient synthetic routes to novel, complex derivatives.

| Tool/Method | Application | Example from Literature |

|---|---|---|

| Molecular Docking | Predicts binding modes and interactions with protein targets. | Used to predict binding of piperidine derivatives to acetylcholinesterase. nih.gov |

| PASS Online | Predicts the spectrum of biological activities based on chemical structure. | Applied to new piperidine derivatives to predict potential pharmacological effects. clinmedkaz.org |

| SwissTargetPrediction | Identifies the most probable protein targets of a small molecule. | Used to determine potential targets for new piperidine compounds in silico. clinmedkaz.org |

| ADMET Prediction | Evaluates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Predicted that synthesized piperidine derivatives followed Lipinski's "rule of five" and had good drug-like properties. researchgate.net |

| Density Functional Theory (DFT) | Calculates electronic structure to understand reactivity and reaction barriers. | Used to determine the barriers to rotation of the Boc group in N-Boc-2-phenylpiperidine. acs.org |

Q & A

Q. What are the established synthetic routes for 4-(Oxolan-3-yl)piperidin-4-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidin-4-ol derivatives are often synthesized by reacting oxolan-3-yl halides with piperidine precursors under basic conditions (e.g., potassium carbonate or sodium hydroxide in ethanol or dichloromethane) . Temperature optimization (e.g., reflux at 60–80°C) and solvent polarity significantly affect reaction efficiency. Continuous flow synthesis may enhance reproducibility for scale-up . Key intermediates should be purified via column chromatography, and yields are monitored using TLC or HPLC.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify the oxolane ring (δ ~3.5–4.5 ppm for ether protons) and piperidine hydroxyl group (δ ~1.5–2.5 ppm for piperidine protons; hydroxyl proton may appear as a broad peak) .

- IR : A strong O–H stretch (~3200–3600 cm) and C–O–C absorption (~1100 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

The hydroxyl and ether groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) are critical; the compound may degrade via hydrolysis of the oxolane ring under acidic conditions .

Advanced Research Questions

Q. How do substituents on the oxolane and piperidine rings influence biological activity or reactivity?

Substituent position and steric effects significantly alter interactions. For example:

- Oxolane 3-position : Methyl or halogen groups enhance metabolic stability but may reduce binding affinity to targets like GPCRs .

- Piperidine hydroxyl : Replacement with a methoxy group decreases hydrogen-bonding potential, impacting enzyme inhibition (e.g., kinase assays) . Computational docking (AutoDock Vina) and QSAR models can predict structure-activity relationships .

Q. What strategies resolve contradictions in spectroscopic or biological data for structurally similar derivatives?

- Case Study : Conflicting NMR signals in 4-(pyridin-2-ylmethyl)piperidin-4-ol derivatives were resolved using 2D NMR (COSY, HSQC) to distinguish overlapping proton environments .

- Biological Replication : If a derivative shows inconsistent enzyme inhibition (e.g., IC variability), validate assays under standardized conditions (pH 7.4, 37°C) and confirm purity via LC-MS .

Q. What computational methods predict viable synthetic pathways or reaction mechanisms?

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose routes based on known reactions for piperidine-oxolane hybrids .

- DFT Calculations : Simulate transition states for key steps (e.g., nucleophilic substitution) to optimize activation energy and solvent effects .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral characterization methods are recommended?

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) in ketone reductions or cyclization steps .

- Chiral HPLC or SFC : Separate enantiomers using columns like Chiralpak IG-3 .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | >95% | KCO, DCM, 40°C | |

| Continuous Flow Synthesis | 80–85 | >98% | Microreactor, ethanol, 60°C |

Q. Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Functional Group Identified | Reference |

|---|---|---|---|

| H NMR | δ 3.7–4.1 (m, 4H, oxolane), δ 1.8–2.2 (m, 4H, piperidine) | Oxolane ether, piperidine | |

| IR | 3250 cm (O–H), 1110 cm (C–O–C) | Hydroxyl, ether |

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.